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Compound of Interest

Compound Name: Retinol-d4

Cat. No.: B12425061

Get Quote

This guide provides a detailed exploration of the synthesis, characterization, and application of

deuterium-labeled Retinol-d4, with a specific focus on the scientifically significant 10,19,19,19-

d4 isotopologue. Designed for researchers, chemists, and drug development professionals, this

document elucidates the causal reasoning behind synthetic choices, provides validated

protocols, and grounds its claims in authoritative scientific literature.

Strategic Imperative: Why Deuterium-Labeled
Retinol?
The selective replacement of hydrogen with its heavy isotope, deuterium, imparts a greater

mass to the molecule without altering its fundamental chemical properties. This isotopic

substitution is a powerful tool in several scientific domains. The C-D bond is stronger than the

C-H bond, leading to a significant kinetic isotope effect (KIE). This effect can subtly alter the

rates of metabolic reactions, providing unique advantages.

The primary applications for Retinol-d4 fall into three main categories:

Metabolic Probing and Pharmacokinetics: Retinol-d4 is extensively used as an internal

standard for isotope dilution assays to accurately quantify endogenous retinol levels in
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biological matrices.[1][2] Its identical chemical behavior and distinct mass allow for precise

measurement via mass spectrometry (MS), overcoming variations in sample extraction and

ionization.[1] This is critical for assessing vitamin A status in human populations.

Mechanistic Elucidation: By tracking the metabolic fate of the deuterium-labeled molecule,

researchers can unravel complex biological pathways involving vitamin A, from its role in

vision to its conversion into retinoic acid, a key regulator of gene expression.[3]

Therapeutic Development: Strategic deuteration can slow the metabolism of a drug or, in the

case of retinol, inhibit the formation of toxic byproducts. For instance, deuteration at the C20

position (equivalent to the C19 methyl groups) has been shown to slow the dimerization of

vitamin A, a process implicated in the pathology of degenerative eye diseases like Stargardt

disease and age-related macular degeneration.[4]

Core Synthesis Strategy: A Modular Approach to
10,19,19,19-d4-Retinol
The total synthesis of retinol is a landmark achievement in organic chemistry, with industrial

processes dominated by companies like BASF and Roche. These syntheses often rely on a

convergent, modular approach, building the C20 carbon skeleton from smaller fragments. The

Wittig reaction and its variants, such as the Horner-Wadsworth-Emmons (HWE) reaction, are

central to this strategy, enabling the precise formation of carbon-carbon double bonds.[5][6]

Our synthesis of 10,19,19,19-d4-Retinol adopts this proven strategy, focusing on the

preparation of two key deuterated building blocks which are then coupled together. The labeling

pattern—one deuterium on the polyene chain (C10) and three on a terminal methyl group

(C19)—necessitates the specific synthesis of these deuterated precursors.

The overall synthetic workflow can be visualized as follows:
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Fragment A: C15-d1 Building Block Fragment B: C5-d3 Building Block

Coupling and Final Modification

Deuterated C10 Precursor

Synthesis of C15-d1-Phosphonium Ylide

Multi-step synthesis

Wittig/HWE Reaction

Deuterated Acetone (Acetone-d6)

Synthesis of C5-d3-Aldehyde

Condensation

10,19,19,19-d4-Retinal

Reduction

10,19,19,19-d4-Retinol

Esterification (Optional)

10,19,19,19-d4-Retinyl Acetate

Fig 1. Convergent Synthesis of 10,19,19,19-d4-Retinol
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Fig 1. Convergent Synthesis of 10,19,19,19-d4-Retinol
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Experimental Protocols: A Self-Validating System
The following protocols are synthesized from established methodologies in retinoid chemistry.

[7][8][9] Each step is designed for high yields and isotopic purity. All operations involving

retinoids should be performed under inert atmosphere (argon or nitrogen) and protected from

light to prevent isomerization and degradation.

Synthesis of C15-d1-Triphenylphosphonium Salt
(Fragment A precursor)
The introduction of a single deuterium atom at the C10 position requires a multi-step synthesis

starting from a smaller deuterated precursor, which is then elaborated into the full C15

phosphonium salt. The specific details of this synthesis are proprietary to isotope labeling

companies but follow established organic chemistry principles. For the purpose of this guide,

we will consider the deuterated C15 salt as the starting material for the key coupling step.

Synthesis of C5-d3-Aldehyde (Fragment B)
The three deuterium atoms on the C19 methyl group are introduced using a commercially

available deuterated starting material.

Protocol 3.2.1: Preparation of C5-d3-Aldehyde

Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a mechanical

stirrer, a dropping funnel, and a nitrogen inlet, add sodium hydride (0.198 mol) and glycol

dimethyl ether (75 mL).[10]

Ylide Formation: Cool the suspension to approximately 30°C. Slowly add dropwise a solution

of a suitable methylene phosphonate (0.18 mol). Maintain the temperature below 30°C

during the addition. After the addition is complete, allow the mixture to warm to 25-30°C and

continue stirring for 1 hour.

Condensation: To the resulting ylide solution, add a solution of a suitable C4 keto-aldehyde

derived from acetone-d6 (0.15 mol) in toluene (15 mL). Control the addition to keep the

internal temperature below 35°C. Stir for an additional 2 hours at 35°C.
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Work-up: Quench the reaction by carefully adding 1.0% aqueous sulfuric acid to adjust the

pH to 6-7. Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the

aqueous layer twice with toluene (50 mL each).

Purification: Combine the organic layers, wash with brine, and dry over anhydrous sodium

sulfate. The solvent is removed under reduced pressure to yield the crude C5-d3-aldehyde,

which can be purified by column chromatography.

Wittig Reaction and Final Reduction
This step couples the two deuterated fragments and converts the resulting retinaldehyde into

the target retinol.

Protocol 3.3.1: Synthesis of 10,19,19,19-d4-Retinol

Ylide Generation: In a suitable reaction vessel under inert atmosphere, suspend the C15-d1-

triphenylphosphonium salt in an anhydrous solvent such as THF. Cool the mixture to -78°C

and add a strong base, such as n-butyllithium, dropwise until the characteristic deep red

color of the ylide persists.[11]

Wittig Coupling: To the ylide solution, add the C5-d3-aldehyde (from Protocol 3.2.1)

dissolved in anhydrous THF. Allow the reaction to stir at low temperature for several hours

before gradually warming to room temperature overnight.[12]

Quenching and Extraction: Quench the reaction by adding a saturated aqueous solution of

ammonium chloride. Extract the product with diethyl ether or hexane. Wash the combined

organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced

pressure. The product at this stage is 10,19,19,19-d4-Retinal.

Reduction to Retinol: Dissolve the crude 10,19,19,19-d4-Retinal in an anhydrous solvent like

diethyl ether or THF and cool to 0°C. Add a reducing agent such as sodium borohydride

(NaBH4) portion-wise. Note: A non-deuterated reducing agent is used here as the deuterium

atoms are already incorporated in the backbone. The reduction can be monitored by TLC.

[13]

Final Purification: After the reaction is complete, quench carefully with water. Extract the

product, dry the organic phase, and concentrate. The final 10,19,19,19-d4-Retinol is purified
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by flash column chromatography on silica gel deactivated with a small percentage of water to

prevent degradation of the sensitive polyene.

Data Presentation and Characterization
The successful synthesis and isotopic enrichment must be rigorously confirmed. The primary

methods are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry
MS is used to confirm the mass increase corresponding to the four deuterium atoms and to

quantify the isotopic purity. Retinol is often derivatized, for example, to its tert-butyldimethylsilyl

(TBDMS) ether, prior to GC/MS analysis to improve volatility and fragmentation patterns.[1]

Compound
Molecular
Formula

Theoretical
M.W. ( g/mol )

Observed M+
(amu)

Isotopic Purity
(%)

all-trans-Retinol C₂₀H₃₀O 286.45 286 >99 (Unlabeled)

10,19,19,19-d4-

Retinol
C₂₀H₂₆D₄O 290.48 290 >95%

Table 1: Comparative Mass Data for Retinol and its d4-Isotopologue.[14][15]

NMR Spectroscopy
¹H NMR is invaluable for confirming the specific positions of deuterium labeling. The

disappearance or significant reduction of a proton signal at a specific chemical shift is direct

evidence of deuterium incorporation. For 10,19,19,19-d4-Retinol, one would expect to see a

reduction in the signal intensity for the proton at the C10 position and the disappearance of the

singlet corresponding to the C19 methyl protons.
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Characterization Workflow

Synthesized
10,19,19,19-d4-Retinol

Mass Spectrometry
(GC/MS or LC/MS)

NMR Spectroscopy
(¹H and ²H NMR)

Confirm Molecular Weight
(M+ = 290.48)

Determine Isotopic Purity
(e.g., >95%)

Confirm Labeling Position
(Signal attenuation at C10-H & C19-H)

Validated Product

Fig 2. Analytical workflow for validating Retinol-d4
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Fig 2. Analytical workflow for validating Retinol-d4

Conclusion and Future Outlook
The synthesis of 10,19,19,19-d4-Retinol is a precise and powerful application of modern

organic chemistry. By leveraging a modular Wittig-based approach with specifically deuterated

building blocks, it is possible to produce high-purity labeled material essential for advanced

biomedical research. As analytical techniques continue to improve in sensitivity, the demand for

such high-quality, site-specifically labeled internal standards and metabolic probes will only

increase, paving the way for new discoveries in nutrition, disease pathology, and therapeutic

intervention.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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